molecular formula C19H22O3S B11151524 11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione

11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione

Cat. No.: B11151524
M. Wt: 330.4 g/mol
InChI Key: OAWABMFIBLVXOB-UHFFFAOYSA-N
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Description

11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the thione group via sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromene-6-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 11-methoxy-2,2-dimethyl-3,4,7,8,

Properties

Molecular Formula

C19H22O3S

Molecular Weight

330.4 g/mol

IUPAC Name

11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromene-6-thione

InChI

InChI=1S/C19H22O3S/c1-19(2)9-8-13-14(22-19)10-15(20-3)16-11-6-4-5-7-12(11)18(23)21-17(13)16/h10H,4-9H2,1-3H3

InChI Key

OAWABMFIBLVXOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=S)O3)C

Origin of Product

United States

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